molecular formula C17H20F6N2O3 B194605 R-(-)-氟卡尼 CAS No. 99495-90-6

R-(-)-氟卡尼

货号 B194605
CAS 编号: 99495-90-6
分子量: 414.34 g/mol
InChI 键: DJBNUMBKLMJRSA-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic chemical name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.



Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves the measurement of properties such as the compound’s melting point, boiling point, solubility, and stability.


科学研究应用

与心脏钠通道的相互作用

R-(-)-氟卡尼已被研究其对心脏细胞中钠通道可用性的影响。Anno 和 Hondeghem (1990) 使用豚鼠单一心脏细胞研究了这种相互作用,发现氟卡尼以使用依赖性方式减少钠通道的可用性,并因去极化而加剧,因超极化而减弱。该药物对活化的钠通道表现出高亲和力,表明其主要在活化状态下相互作用 (Anno & Hondeghem, 1990).

抗心律失常特性

Verdouw 等人探索了氟卡尼的抗心律失常活性。(1979),他们研究了其在患有心室心律失常的麻醉猪中的作用。他们发现氟卡尼显着降低了心室心律失常的发生率,表明其作为一种有效抗心律失常药物的潜力 (Verdouw, Deckers, & Conard, 1979).

电生理效应

Vik-mo 等人评估了氟卡尼的电生理效应。(1982) 在窦房结功能不全的患者中。他们的研究表明,醋酸氟卡尼延长了心房和心室传导和不应期,突出了其作为有效抗心律失常药物的潜力 (Vik-mo, Ohm, & Lund-johansen, 1982).

与 hNav1.4 通道的相互作用

Desaphy 等人探索了氟卡尼与人骨骼肌钠通道的相互作用。(2004),特别是在肌强直性突变的背景下。他们的研究结果表明,氟卡尼在先天性肌强直症和钾加重肌强直症等情况下可能更有效,为肌强直症患者的治疗提供了药物遗传学策略 (Desaphy, Luca, Didonna, George, & Camerino, 2004).

对肌浆网钙释放的影响

Bannister 等人研究了氟卡尼如何通过莱安诺丁受体通道 (RyR2) 影响肌浆网的 Ca2+ 释放。(2016) 他们的研究表明,氟卡尼对心脏莱安诺丁受体没有直接作用,提供了其在儿茶酚胺能多形性室性心动过速等情况下的作用机制的见解 (Bannister, Alvarez-Laviada, Thomas, Mason, Coleman, du Plessis, Moran, Neill-Hall, Osman, Bagley, MacLeod, George, & Williams, 2016).

治疗儿茶酚胺能多形性室性心动过速

Van der Werf 等人评估了氟卡尼对儿茶酚胺能多形性室性心动过速 (CPVT) 患者的疗效。(2011) 他们的结果显示运动诱发的室性心律失常显着减少,支持了氟卡尼在 CPVT 管理中的作用 (Van der Werf, Kannankeril, Sacher, Krahn, Viskin, Leenhardt, Shimizu, Sumitomo, Fish, Bhuiyan, Willems, van der Veen, Watanabe, Laborderie, Haïssaguerre, Knollmann, & Wilde, 2011).

安全和危害

This involves a description of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.


未来方向

This involves a discussion of the areas of research that could be pursued in the future, based on what is currently known about the compound.


For each of these areas, a thorough analysis would involve a review of the relevant scientific literature. This would involve searching databases of scientific papers, reading the papers, and summarizing the findings. The formatting of the analysis would depend on the specific requirements of the person requesting it.


属性

IUPAC Name

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNUMBKLMJRSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424962
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-(-)-Flecainide

CAS RN

99495-90-6
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g), 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) was stirred at reflux for 10 hours. After cooling to room temperature, water (10 ml) was added and two layers solution were separated. The aqueous layer was extracted with toluene (2×10 ml) and the combined organic layers were washed with water (3×10 ml). The organic layer was concentrated under reduced pressure to give Flecainide free base as a white solid (1.63 g, 85%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Dissolve in 48 ml of toluene 12.0 g (0.03 mol) of trifluoroethanol 2,5-bis-trifluoroethoxybenzoate. Add 3.94 g (0.0345 mol) of 2-aminomethylpiperidine and heat the solution to a temperature of 80°±5° C. for 8 hours. Cool to 50° C. and add 36 ml of water. Carry out the separation at a temperature of 45°±5° C. Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as to eliminate as much toluene as possible. A semi-solid residue is obtained which is dissolved in 20 ml of methanol and concentrated again to a residue under vacuum. Methanol (40 ml) is then added and heated with refluxing until a yellow solution is obtained. Then cool until the crude base crystallizes, the precipitation is completed by adding 40 ml of water.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In yet another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. The compound 1,4-dibromobenzene is contacted with an alkali metal 2,2,2-trifluoroethoxide in the presence of cuprous or cupric ion and in a strongly polar solvent comprising 2,2,2-trifluoroethanol to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-(-)-Flecainide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
R-(-)-Flecainide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
R-(-)-Flecainide
Reactant of Route 4
Reactant of Route 4
R-(-)-Flecainide
Reactant of Route 5
Reactant of Route 5
R-(-)-Flecainide
Reactant of Route 6
Reactant of Route 6
R-(-)-Flecainide

Citations

For This Compound
142
Citations
AS Gross, G Mikus, C Fischer… - British journal of …, 1989 - Wiley Online Library
… (+)-S- and (-)-R-flecainide. 3 In the PM subjects differences in the pharmacokinetics of S- and R-flecainide were observed. The oral clearance of R-flecainide (467 ± 109 ml min- l) was …
Number of citations: 67 bpspubs.onlinelibrary.wiley.com
S Alessi-Severini, RT Courts, F Jamali… - Analytical Profiles of Drug …, 1992 - Elsevier
… #56,59, Stereoselective elimination has been suggested in healthy subjects, which have been classified as poor metabolizers of the sparteine debrisoquine type; R-flecainide is …
Number of citations: 4 www.sciencedirect.com
HK Kroemer, J Turgeon, RA Parker… - Clinical Pharmacology …, 1989 - Wiley Online Library
The antiarrhythmic agent flecainide is administered as a racemate. The disposition of the individual enantiomers and their electrophysiologic actions are unknown. We therefore …
Number of citations: 36 ascpt.onlinelibrary.wiley.com
RH Falk, RI Fogel - Journal of cardiovascular electrophysiology, 1994 - Wiley Online Library
Flecainide. Flecainide is a Class IC antiarrhythmic agent whose primary electrophysiologic effect is a slowing of conduction in a wide range of cardiac tissues. It is well absorbed and …
Number of citations: 49 onlinelibrary.wiley.com
UM Birgersdotter, W Wong, J Turgeon… - British journal of …, 1992 - Wiley Online Library
1. Recent reports have indicated a role for the P450IID6 polymorphism in the stereoselective disposition of single doses of the antiarrhythmic flecainide. 2. In this study, we evaluated the …
Number of citations: 47 bpspubs.onlinelibrary.wiley.com
AS Gross, G Mikus, C Fischer… - European journal of clinical …, 1991 - Springer
… The free fraction of R-flecainide was comparable to that of the S-enantiomer in both phenotypes. In addition, there was no difference in protein binding in samples from the poor and …
Number of citations: 31 link.springer.com
S Alessi‐Severini, F Jamali, FM Pasutto… - Journal of …, 1990 - Wiley Online Library
… Addition of TEA to the mobile phase resulted in sharp, well-resolved chromatographic peaks despite the relatively long retention times of 29.8 min for R-flecainide and 31.9 min for S…
Number of citations: 17 onlinelibrary.wiley.com
C Fischer, F Schönberger, CO Meese… - Biomedical & …, 1990 - Wiley Online Library
The class I antiarrhythmic drug flecainide (1) is used clinically as racemate. In order to study the stereochemical disposition and excretion of 1 an analytical method has been developed …
Number of citations: 7 onlinelibrary.wiley.com
K Doki, Y Sekiguchi, K Kuga, K Aonuma… - Drug Metabolism and …, 2015 - Elsevier
… The aims of this study were to clarify whether the ratio of S- to R-flecainide (S/R ratio) in the serum flecainide concentration was associated with the stereoselectivity of flecainide …
Number of citations: 12 www.sciencedirect.com
L Lie-A-Huen, J van den Akker, A den Hertog… - Pharmaceutisch …, 1989 - Springer
… R-flecainide and at 97.0% for results show that up to 10 .4 M R-flecainide tends to have a … 03rn/s at the concentration of 10 -4 M by R-flecainide, by S-flecainide from 0.45+_0.01 to …
Number of citations: 13 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。